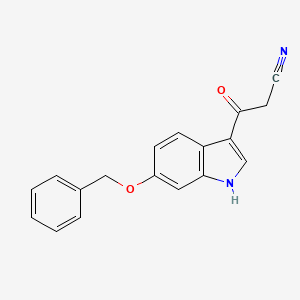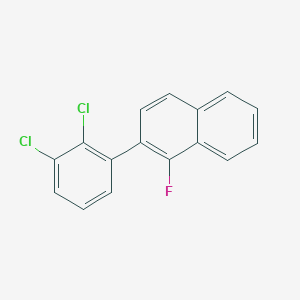
(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trans-3-fluoro-4-pentylcyclohexyl group. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the trans-3-fluoro-4-pentylcyclohexyl group. This can be achieved through the hydrogenation of a suitable precursor, such as a fluoro-substituted cyclohexene, in the presence of a palladium catalyst.
Attachment to the Phenyl Ring: The trans-3-fluoro-4-pentylcyclohexyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride.
Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group to the phenyl ring. This can be achieved through a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. the process is optimized for large-scale production, with considerations for cost-effectiveness, yield, and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. The reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Electrophilic substitution reactions often require Lewis acid catalysts, while nucleophilic substitution reactions may involve bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Borane and borohydride derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have unique properties and applications in various industries.
Mecanismo De Acción
The mechanism of action of (4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid involves its interaction with molecular targets and pathways in biological systems. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and receptor binding. The compound’s unique structural features also allow it to interact with specific molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)methanol
- **(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)amine
- **(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)acetic acid
Uniqueness
(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form reversible covalent bonds with diols and other nucleophiles sets it apart from similar compounds, making it a valuable tool in various scientific research applications.
Propiedades
Fórmula molecular |
C17H26BFO2 |
|---|---|
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H26BFO2/c1-2-3-4-5-14-6-7-15(12-17(14)19)13-8-10-16(11-9-13)18(20)21/h8-11,14-15,17,20-21H,2-7,12H2,1H3/t14-,15?,17-/m0/s1 |
Clave InChI |
VCEGVLTZIQBLBQ-AYWPPYMVSA-N |
SMILES isomérico |
B(C1=CC=C(C=C1)C2CC[C@@H]([C@H](C2)F)CCCCC)(O)O |
SMILES canónico |
B(C1=CC=C(C=C1)C2CCC(C(C2)F)CCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11834593.png)



![Propan-2-yl [methyl(diphenyl)silyl]acetate](/img/structure/B11834621.png)
![N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine](/img/structure/B11834623.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B11834629.png)
![(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide](/img/structure/B11834630.png)

![N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide](/img/structure/B11834648.png)

![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate](/img/structure/B11834655.png)
![2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B11834660.png)
